N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS No.: 1797640-70-0
Cat. No.: VC6455019
Molecular Formula: C16H23FN2O4S
Molecular Weight: 358.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797640-70-0 |
---|---|
Molecular Formula | C16H23FN2O4S |
Molecular Weight | 358.43 |
IUPAC Name | N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C16H23FN2O4S/c1-23-15(13-4-3-5-14(17)10-13)11-18-16(20)12-6-8-19(9-7-12)24(2,21)22/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,18,20) |
Standard InChI Key | BOAFSTWFGCTSCS-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a carboxamide group. Key structural modifications include:
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A methylsulfonyl group at the 1-position of the piperidine ring, enhancing electrophilicity and potential receptor interactions .
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A 2-(3-fluorophenyl)-2-methoxyethyl side chain attached to the carboxamide nitrogen, introducing stereoelectronic effects and lipophilicity .
Comparative analysis with analogs such as N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (PubChem CID: 60185235) reveals that the 3-fluorophenyl moiety and methoxy groups significantly influence binding affinity to neuronal ion channels, particularly T-type calcium channels .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocol for this compound is publicly documented, plausible pathways can be inferred from related piperidine-4-carboxamide derivatives:
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Piperidine Ring Formation:
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Side Chain Introduction:
Table 1: Key Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Piperidine alkylation | Methylsulfonyl chloride, DIPEA, DCM | 78 | |
Carboxamide coupling | EDC, HOBt, DMF, rt, 12h | 65 |
Pharmacological Profile
Mechanism of Action
Structural analogs exhibit T-type calcium channel blockade, a mechanism critical in hypertension and neuropathic pain management . The methylsulfonyl group may enhance binding to channel pore regions, while the 3-fluorophenyl moiety contributes to π-π stacking interactions with aromatic residues in voltage-gated channels .
In Vitro Activity
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Calcium Channel Inhibition:
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Metabolic Stability:
Pharmacokinetics and Toxicology
ADME Properties
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Absorption: High logP (~3.2) predicts good intestinal absorption but potential blood-brain barrier penetration .
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Metabolism: Predominant hepatic oxidation via CYP3A4, with the methoxy group undergoing O-demethylation .
Table 2: Predicted ADME Parameters
Parameter | Value | Method |
---|---|---|
logP | 3.2 | ChemAxon |
Plasma Protein Binding | 92% | QikProp |
HIA | 98% | ADMET Predictor |
Toxicity Considerations
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hERG Inhibition: Structural alerts for QT prolongation (methoxyethyl side chain) warrant in vitro hERG screening .
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Genotoxicity: Negative Ames test results for analogs with similar substituents .
Therapeutic Applications and Future Directions
Hypertension Management
The compound’s T-channel inhibitory activity positions it as a candidate for reflex tachycardia-free antihypertensive therapy, addressing limitations of L-type calcium blockers .
Neuropathic Pain
Modulation of Cav3.2 channels in dorsal root ganglia could enable analgesic effects without CNS sedation .
Synthetic Challenges
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